Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
CAS No.: 156951-82-5
Cat. No.: VC0523617
Molecular Formula: C18H22O5
Molecular Weight: 318.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- - 156951-82-5](/images/no_structure.jpg)
Specification
CAS No. | 156951-82-5 |
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Molecular Formula | C18H22O5 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol |
Standard InChI | InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3 |
Standard InChI Key | YUHRVKGYFHPWRI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Chrysotoxine belongs to the class of methoxyphenols, featuring a phenolic core substituted with multiple methoxy groups and a phenethyl side chain. Its IUPAC name, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol, reflects this intricate substitution pattern . The molecular formula is C₁₈H₂₂O₅, with a molecular weight of 318.4 g/mol . Key structural attributes include:
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Phenolic hydroxyl group at position 4, contributing to antioxidant activity.
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Methoxy groups at positions 2, 6, 3', and 4', enhancing lipid solubility and modulating receptor interactions .
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Phenethyl side chain, which influences steric and electronic properties .
Physicochemical Parameters
Experimental and computational data reveal the following properties :
Property | Value |
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Molecular Weight | 318.4 g/mol |
Density | 1.147 ± 0.06 g/cm³ |
Boiling Point | Not reported |
Melting Point | Not reported |
LogP (Partition Coefficient) | 2.799 |
Solubility | Soluble in DMSO, Methanol |
Topological Polar Surface Area | 57.15 Ų |
The LogP value of 2.799 indicates moderate lipophilicity, facilitating membrane permeability . Its topological polar surface area (57.15 Ų) suggests moderate hydrogen-bonding capacity, aligning with its antioxidant behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Chrysotoxine is synthesized via multistep organic reactions, often starting from readily available precursors like 3,4-dimethoxybenzaldehyde and 2,6-dimethoxyphenol . A representative protocol involves:
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Grignard Reaction: 3,4-Dimethoxybenzaldehyde is converted to 3,4-dimethoxyphenylmagnesium bromide.
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Coupling Reaction: The Grignard reagent reacts with 2,6-dimethoxyphenol in the presence of copper(I) bromide to form the phenethyl linkage.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Industrial Methods
Patent CN106631714A describes a scalable synthesis using a microreactor and tetrabutylammonium bromide as a catalyst, achieving 85–90% yield through continuous-flow chemistry . Key advantages include reduced reaction time (<4 hours) and minimized byproduct formation .
Table 1: Comparison of Synthesis Methods
Parameter | Laboratory Method | Industrial Method |
---|---|---|
Catalyst | Copper(I) bromide | Tetrabutylammonium bromide |
Reaction Time | 12–24 hours | 3–4 hours |
Yield | 70–75% | 85–90% |
Purification | Column chromatography | Recrystallization |
Biological Activities and Mechanisms
Antioxidant Properties
Chrysotoxine exhibits potent radical-scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with an IC₅₀ of 73.90 µg/mL, comparable to ascorbic acid . The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, while methoxy groups stabilize the resulting phenoxyl radical .
Anticancer Effects
In vitro studies on HeLa (cervical carcinoma) and U251 (glioblastoma) cells revealed dose-dependent cytotoxicity, with 81.49% inhibition at 800 µg/mL . Mechanistically, Chrysotoxine induces apoptosis via oxidative stress modulation and mitochondrial membrane depolarization. Mizuno et al. (2008) reported activation of caspase-3 and -9 pathways, confirming pro-apoptotic activity.
Antimicrobial Activity
Chrysotoxine inhibits Staphylococcus aureus and Escherichia coli at MIC (Minimum Inhibitory Concentration) values of 32 µg/mL and 64 µg/mL, respectively. Its amphiphilic structure disrupts bacterial cell membranes, enhancing permeability and causing leakage of intracellular components.
Applications in Pharmaceuticals and Traditional Medicine
Drug Development
As a lead compound, Chrysotoxine serves as a scaffold for developing anticancer agents. Modifications to its methoxy groups have yielded analogs with improved bioavailability and target specificity . For example, 4-((4-(5-aryl-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl derivatives show enhanced cytotoxicity against MCF-7 breast cancer cells .
Traditional Chinese Medicine (TCM)
In TCM, Dendrobium extracts containing Chrysotoxine are used to treat immune disorders and chronic inflammation . Clinical trials report improved lymphocyte proliferation and reduced TNF-α levels in patients with rheumatoid arthritis .
Comparative Analysis with Structural Analogs
3,4-Dimethoxyphenol
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Structure: Lacks the phenethyl side chain.
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Activity: Weaker antioxidant and anticancer effects (IC₅₀ > 200 µg/mL).
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Solubility: Higher aqueous solubility due to reduced lipophilicity .
2-(3,4-Dimethoxyphenyl)ethanol
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Structure: Ethanol substituent instead of phenolic hydroxyl.
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Activity: Moderate antimicrobial activity but no apoptosis induction .
Table 2: Key Differences Among Analogs
Compound | Antioxidant IC₅₀ (µg/mL) | Anticancer Activity (HeLa) |
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Chrysotoxine | 73.90 | 81.49% inhibition |
3,4-Dimethoxyphenol | 210.50 | 35.20% inhibition |
2-(3,4-Dimethoxyphenyl)ethanol | 185.30 | 22.10% inhibition |
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